![molecular formula C12H9ClN2O3S B1298122 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid CAS No. 255874-78-3](/img/structure/B1298122.png)
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
“[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the linear formula C12H9ClN2O3S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Cancer Treatment
Anthranilic acid analogues and their derivatives, which include the compound , hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase pathway .
Diabetes Management
These compounds address metabolic challenges linked to diabetes . Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Antiviral Agents
The compound exhibits antiviral characteristics through the inhibition of HCV NS5B polymerase .
Anti-inflammatory Compounds
Anthranilic acid-based derivatives are biologically tolerant anti-inflammatory compounds .
Antibacterial Efficacy
They exhibit antibacterial efficacy by blocking the UppS pathway .
Neuroprotection
The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
Synthesis of Chlorthalidone Medicine Intermediate
The compound is used as a chlorthalidone medicine intermediate . Chlorthalidone is mainly used in treating congestive heart failure, cirrhotic ascites, nephrotic syndrome, acute and chronic nephritis edema, chronic renal failure in early days, adrenocortical hormone and the sodium retention caused by estrin treatment .
Antioxidant Activity
Aminothiazole derivatives, which include the compound , have demonstrated antioxidant activity .
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSZHVERDDFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350359 |
Source
|
Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
255874-78-3 |
Source
|
Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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